Cas no 52829-73-9 (UREA, N-METHYL-N'-2-PROPYNYL-)
UREA, N-METHYL-N'-2-PROPYNYL-, is a substituted urea derivative featuring both methyl and propargyl functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive alkyne moiety, which enables click chemistry applications such as Huisgen cycloadditions. The methyl substitution enhances solubility and stability, while the propargyl group provides a versatile handle for further functionalization. Its structure makes it useful as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound's balanced reactivity and selectivity make it a valuable intermediate for researchers exploring novel molecular architectures.
UREA, N-METHYL-N'-2-PROPYNYL- structure
Product Name:UREA, N-METHYL-N'-2-PROPYNYL-
CAS No:52829-73-9
MF:C5H8N2O
MW:112.129820823669
CID:3544170
PubChem ID:14344952
Update Time:2025-05-27
UREA, N-METHYL-N'-2-PROPYNYL- Chemical and Physical Properties
Names and Identifiers
-
- UREA, N-METHYL-N'-2-PROPYNYL-
- Urea, N-methyl-N'-2-propyn-1-yl-
- N-Methyl-Na(2)-2-propyn-1-ylurea
- EN300-760960
- DTXCID701737550
- DB-132898
- DTXSID701307618
- 52829-73-9
- 1-methyl-3-prop-2-ynylurea
- 1-methyl-3-(prop-2-yn-1-yl)urea
- AKOS006221456
- Z177091744
- 975-382-3
- N-methyl-N'-prop-2-yn-1-ylurea
- SCHEMBL4029339
- N-Methyl-N'-2-propyn-1-ylurea
- QMWIAYLYKXMVPJ-UHFFFAOYSA-N
- 1-Methyl-3-(2-propyn-1-yl)urea
-
- Inchi: 1S/C5H8N2O/c1-3-4-7-5(8)6-2/h1H,4H2,2H3,(H2,6,7,8)
- InChI Key: QMWIAYLYKXMVPJ-UHFFFAOYSA-N
- SMILES: N(C)C(NCC#C)=O
Computed Properties
- Exact Mass: 112.063662883Da
- Monoisotopic Mass: 112.063662883Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 41.1Ų
UREA, N-METHYL-N'-2-PROPYNYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW52680-50mg |
1-Methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95% | 50mg |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AW52680-100mg |
1-Methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95% | 100mg |
$195.00 | 2024-04-19 | |
| A2B Chem LLC | AW52680-250mg |
1-Methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95% | 250mg |
$263.00 | 2024-04-19 | |
| A2B Chem LLC | AW52680-500mg |
1-Methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95% | 500mg |
$464.00 | 2024-04-19 | |
| A2B Chem LLC | AW52680-1g |
1-Methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95% | 1g |
$591.00 | 2024-04-19 | |
| A2B Chem LLC | AW52680-2.5g |
1-Methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95% | 2.5g |
$1124.00 | 2024-04-19 | |
| A2B Chem LLC | AW52680-5g |
1-Methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95% | 5g |
$1646.00 | 2024-04-19 | |
| A2B Chem LLC | AW52680-10g |
1-Methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95% | 10g |
$2424.00 | 2024-04-19 | |
| Enamine | EN300-760960-0.05g |
1-methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95.0% | 0.05g |
$101.0 | 2025-03-22 | |
| Enamine | EN300-760960-0.1g |
1-methyl-3-(prop-2-yn-1-yl)urea |
52829-73-9 | 95.0% | 0.1g |
$152.0 | 2025-03-22 |
UREA, N-METHYL-N'-2-PROPYNYL- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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